molecular formula C19H15N3O4S B3010397 7-methoxy-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide CAS No. 1105204-61-2

7-methoxy-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

Cat. No. B3010397
CAS RN: 1105204-61-2
M. Wt: 381.41
InChI Key: UIKMOHHXUHORPN-UHFFFAOYSA-N
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Description

Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Scientific Research Applications

Synthesis and Biological Activity

Novel benzofuran derivatives have been synthesized with potential analgesic and anti-inflammatory activities. These compounds, including those with benzodifuran and oxadiazole structures, have shown promising COX-2 inhibitory activity, which suggests their application in treating inflammation and pain. The research highlights the synthetic routes and the biological activities of these compounds, underlining their significance in the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antidiabetic and Anticancer Properties

A series of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides were synthesized and evaluated for their antidiabetic activity through an α-amylase inhibition assay. This research indicates the potential application of these compounds in managing diabetes (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021). Additionally, certain benzofuran-oxadiazole hybrids have been studied for their antimicrobial activities, suggesting their use in treating infections caused by various microbes (Sanjeeva, Rao, Prasad, & Ramana, 2021).

Neuroprotective and Antioxidant Effects

Research has also focused on the neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. These compounds have been evaluated for their ability to protect neuronal cells against excitotoxic damage and scavenge reactive oxygen species, suggesting their application in neurodegenerative disease management (Cho, Park, Lee, Kim, Bose, Choi, Kumar, Jung, & Lee, 2015).

Antimicrobial and Antifungal Activities

Benzofuran derivatives have also been synthesized and tested for their antimicrobial and antifungal activities. The studies highlight the potential use of these compounds in developing new antimicrobial agents to combat resistant bacterial and fungal strains (Hishmat, Nasef, El-Naem, & Shalaby, 1989).

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

properties

IUPAC Name

7-methoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c1-24-14-5-3-4-12-10-15(25-16(12)14)17(23)20-19-22-21-18(26-19)11-6-8-13(27-2)9-7-11/h3-10H,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKMOHHXUHORPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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